3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C13H15ClFN |
|---|---|
Molecular Weight |
239.71 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H15ClFN/c14-10-3-1-2-9(6-10)13(15)7-11-4-5-12(8-13)16-11/h1-3,6,11-12,16H,4-5,7-8H2 |
InChI Key |
SCDOLSIJEFEUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Construction of the 8-Azabicyclo[3.2.1]octane Core
The bicyclic amine scaffold is typically synthesized via stereoselective cyclization strategies or by modification of existing tropinone derivatives. Enantioselective methods have been developed to ensure the correct stereochemistry of the bicyclic core, which is critical for biological activity.
- One approach involves the enantioselective cyclization of acyclic precursors containing pre-installed stereochemical information.
- Alternatively, desymmetrization of achiral tropinone derivatives can be employed to directly form the bicyclic system with stereocontrol.
Attachment of the 3-(3-Chlorophenyl) Group
The 3-chlorophenyl substituent is introduced via cross-coupling reactions or nucleophilic substitution strategies.
- Palladium-catalyzed cross-coupling reactions such as Suzuki or Negishi couplings are frequently used to attach aryl groups to bicyclic amine intermediates.
- For example, 3-bromo or 3-hydroxy derivatives of the bicyclic scaffold can be coupled with 3-chlorophenyl boronic acid or organozinc reagents under palladium catalysis.
- Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DME), bases (e.g., potassium carbonate), and inert atmosphere with heating to 80–90°C for several hours.
Purification and Salt Formation
- After synthesis, the compound is purified by chromatographic techniques such as silica gel column chromatography.
- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium to improve stability and facilitate handling.
Detailed Preparation Methods from Literature and Patents
Example Reaction Sequence (Adapted from Patent WO2007063071A1)
Protection and Activation : The bicyclic amine intermediate (e.g., 3-hydroxy-8-azabicyclo[3.2.1]octane) is protected and activated using reagents such as butyl dicarbonate and triethylamine in dichloromethane at 0°C to room temperature.
Cross-Coupling : The activated intermediate is subjected to palladium-catalyzed coupling with 3-chlorophenyl organometallic reagents in the presence of bases like potassium carbonate under inert atmosphere and heating.
Fluorination : The coupled product undergoes fluorination at the 3-position using selective fluorinating agents.
Deprotection and Salt Formation : Final deprotection steps followed by treatment with trifluoroacetic acid or hydrochloric acid yield the desired hydrochloride salt.
Analytical and Characterization Data
- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 276.17 g/mol.
- NMR spectroscopy (1H, 13C, and 19F) is used to confirm the substitution pattern and stereochemistry.
- Chromatographic purity is assessed by HPLC or TLC.
- The hydrochloride salt form improves crystallinity and handling properties.
Chemical Reactions Analysis
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chiral phosphoric acids and electron-deficient alkenes . Major products formed from these reactions include bridged bicyclic products with high enantioselectivities .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of drug discovery and organic synthesis. It serves as a key synthetic intermediate in several total synthesis processes and has been applied in the development of novel nematicidal agents . Its unique structure makes it a valuable scaffold for the synthesis of biologically active molecules .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo enantioselective desymmetrizing Michael cyclizations, which result in the formation of chiral bicyclic products . These reactions are facilitated by chiral phosphoric acids, which promote the enolization of unactivated ketones .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Chlorophenyl Derivatives
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane Hydrochloride
- Structure : The chlorine atom is para-substituted on the phenyl ring.
- Synthesis : Available commercially as a research chemical, with prices reflecting its specialized synthesis (e.g., 50 mg for €1,126) .
- Applications : Likely explored in drug discovery for kinase or receptor modulation, given the prevalence of 8-azabicyclo[3.2.1]octane in bioactive molecules .
3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane
- Structure : Ortho-chlorophenyl substitution may induce steric hindrance, altering binding kinetics compared to meta- or para-substituted analogs.
Key Insight : The position of the chlorine substituent significantly impacts electronic and steric interactions. Meta-substitution (as in the target compound) may balance steric bulk and electronic effects for optimal target engagement.
Fluorinated Azabicyclo[3.2.1]octane Derivatives
exo-3-Fluoro-8-azabicyclo[3.2.1]octane Hydrochloride
- Structure : Lacks the chlorophenyl group but retains the fluorine atom.
- Properties : Molecular weight = 165.64 g/mol; stored at low temperatures due to hygroscopicity .
- Role : Serves as a precursor for more complex derivatives, demonstrating the importance of fluorination in enhancing metabolic stability .
3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane Hydrochloride
Azabicyclo[3.2.1]octane Derivatives with Heteroatoms or Sulfonamides
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane
- Structure : Contains a sulfonamide group linked to a pyrazole ring.
- Synthesis : Prepared via Pd/C-catalyzed hydrogenation, yielding compounds with improved solubility and bioavailability .
- Activity : Sulfonamide derivatives are frequently explored as kinase inhibitors or antimicrobial agents due to their strong hydrogen-bonding capacity .
3-Oxa-8-azabicyclo[3.2.1]octane (M3)
- Structure : Replaces a methylene group with an oxygen atom.
- Role : Used in PI3K inhibitors to optimize binding pocket interactions; shown to improve potency compared to morpholine analogs .
Key Insight : Heteroatom incorporation (e.g., oxygen or sulfur) fine-tunes electronic properties and conformational flexibility, critical for target specificity .
Table 1: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Biological Activity : Direct data on the target compound’s activity are absent in the evidence. However, studies on NK1 antagonists (e.g., ) suggest that 8-azabicyclo[3.2.1]octane derivatives with acidic C6 substituents exhibit high hNK1 affinity and hERG channel selectivity.
- Synthetic Challenges : The meta-chlorophenyl substitution may require specialized coupling strategies, as seen in the synthesis of 3-(4-chlorophenyl) analogs .
- Future Directions : Comparative pharmacokinetic studies of positional isomers and fluorinated derivatives are needed to elucidate substituent effects on absorption and distribution.
Biological Activity
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a bicyclic compound that exhibits significant biological activity, primarily due to its structural resemblance to tropane alkaloids. This compound features a unique bicyclic core, which is crucial for its interactions with various biological targets, particularly in the nervous system.
- Molecular Formula : CHClFN
- Molecular Weight : 239.71 g/mol
- CAS Number : 1565374-73-3
The biological activity of this compound is largely attributed to its interaction with cholinergic systems, particularly through inhibition of cholinesterase enzymes. This interaction affects the breakdown of acetylcholine, a key neurotransmitter involved in neuronal communication and signaling pathways.
Key Biological Interactions:
- Cholinesterase Inhibition : The compound shows potential in modulating cholinergic signaling, which may have implications in treating neurological disorders.
- Neurotransmitter Modulation : By influencing neurotransmitter release, it can affect various cellular processes including gene expression and cell signaling pathways.
Biological Activity Data
Research has demonstrated that this compound can modulate enzyme activity and influence neurotransmitter systems, suggesting potential therapeutic applications.
| Biological Target | Activity | IC50 Value (μM) | Comments |
|---|---|---|---|
| Cholinesterase | Inhibition | TBD | Impacts acetylcholine levels |
| NAAA | Inhibition | 0.042 | High selectivity and potency |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the azabicyclo structure:
- Cholinergic Activity : A study highlighted the structural modifications that enhance binding affinity to cholinergic receptors, showing promising results for potential treatments in Alzheimer's disease and other cognitive disorders.
- Inflammatory Response Modulation : Inhibitors based on azabicyclo frameworks have been investigated for their ability to manage inflammation by preserving endogenous compounds like palmitoylethanolamide (PEA), which has analgesic properties.
- Structure-Activity Relationship (SAR) : Research into the SAR of azabicyclo derivatives has revealed that specific substitutions can significantly enhance biological activity, leading to the development of more effective therapeutic agents.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Azabicyclo[3.2.1]octane | Bicyclic structure without fluorine | Lacks enhanced binding properties |
| 8-Azabicyclo[3.2.1]octane | Similar bicyclic core | Different functionalization affects activity |
| Tropane alkaloids | Structurally related but vary widely | Known for diverse pharmacological effects |
| 3-(3-Chlorophenyl)-3-fluoro | Specific substitution pattern enhances affinity | Potential for neurological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
